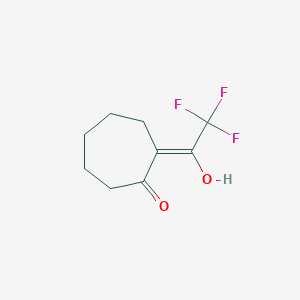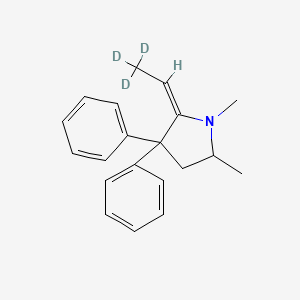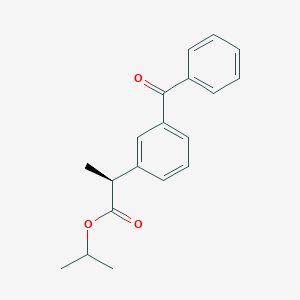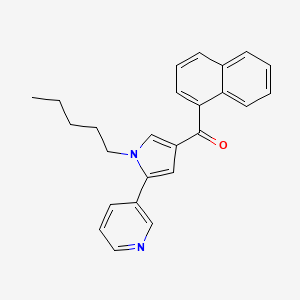
28-Homodolicholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
28-Homodolicholide is a brassinosteroid, a class of plant hormones that play a crucial role in regulating various developmental processes in plants. These processes include root and shoot growth, vascular differentiation, fertility, flowering, and seed germination. Brassinosteroids are known for their presence in low concentrations and their significant impact on plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 28-Homodolicholide involves several steps, starting from stigmasterol. The process includes the introduction of requisite functional groups into both the steroidal nucleus and the side chain. An olefinic ketone intermediate is treated with m-chloroperbenzoic acid in dichloromethane at room temperature for 8 days to yield epoxy lactones. The epoxy ring is then opened using a phenylselenyl anion prepared from diphenyl diselenide and sodium borohydride. This mixture is treated with hydrogen peroxide to give a crystalline form of the compound .
Industrial Production Methods: The use of readily available starting materials like stigmasterol and common reagents makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 28-Homodolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxy ring formation and opening are key steps in its synthesis.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride.
Substitution: Phenylselenyl anion from diphenyl diselenide.
Major Products: The major products formed from these reactions include epoxy lactones and their regioisomeric mixtures, which are further processed to yield this compound .
Scientific Research Applications
28-Homodolicholide has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:
Chemistry: It serves as a model compound for studying the synthesis and reactions of brassinosteroids.
Biology: It is used to understand the role of brassinosteroids in plant growth and development.
Agriculture: Its plant growth-promoting properties make it valuable for enhancing crop yields and stress resistance.
Mechanism of Action
The mechanism of action of 28-Homodolicholide involves its interaction with specific receptor kinases in plants. These receptors mediate signal transduction pathways that regulate various physiological processes. The compound’s effects are exerted through posttranslational modifications and the recruitment of different proteins to the receptor complex .
Comparison with Similar Compounds
- Brassinolide
- Dolicholide
- 28-Norbrassinolide
- 28-Homobrassinolide
- 24-Epibrassinolide
- Cryptolide
Uniqueness: 28-Homodolicholide is unique due to its specific structural features and its potent plant growth-promoting activity. Compared to other brassinosteroids, it has distinct functional groups that contribute to its unique biological activity .
Properties
CAS No. |
86630-40-2 |
|---|---|
Molecular Formula |
C29H48O6 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(E,2S,3R,4R)-3,4-dihydroxy-5-propan-2-ylhept-5-en-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H48O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h7,15-16,18-26,30-33H,8-14H2,1-6H3/b17-7+/t16-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 |
InChI Key |
LRRBQWHWKJDDAW-OXMALERUSA-N |
Isomeric SMILES |
C/C=C(/[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)\C(C)C |
Canonical SMILES |
CC=C(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)


![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)

![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)





